2',4',5'-Tribromofluorescein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’,5’-Tribromofluorescein is a chemical compound with the molecular formula C20H9Br3O5. It is a derivative of fluorescein, a well-known fluorescent dye. The compound is characterized by the presence of three bromine atoms at the 2’, 4’, and 5’ positions of the fluorescein molecule. This modification imparts unique properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,5’-Tribromofluorescein typically involves the bromination of fluorescein. The reaction is carried out by treating fluorescein with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2’,4’,5’-Tribromofluorescein follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’,4’,5’-Tribromofluorescein undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as amino or hydroxyl groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Complex Formation: It can form complexes with metal ions, which can be used in analytical chemistry.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Complex Formation: Metal salts such as copper sulfate or zinc chloride are used to form complexes.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2’,4’,5’-Tribromofluorescein, as well as metal complexes that exhibit unique optical properties.
Scientific Research Applications
2’,4’,5’-Tribromofluorescein has a wide range of applications in scientific research, including:
Chemistry: It is used as a fluorescent probe in various chemical analyses and assays.
Biology: The compound is employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.
Medicine: It is used in diagnostic imaging and as a marker in various medical tests.
Industry: The compound is used in the manufacturing of dyes and pigments, as well as in the development of sensors and detectors.
Mechanism of Action
The mechanism of action of 2’,4’,5’-Tribromofluorescein involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent marker. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or interacting with metal ions.
Comparison with Similar Compounds
Similar Compounds
4’,5’-Dibromofluorescein: A similar compound with two bromine atoms, used in similar applications but with different optical properties.
Fluorescein: The parent compound, widely used as a fluorescent dye.
Eosin: A related compound used in histology and as a biological stain.
Uniqueness
2’,4’,5’-Tribromofluorescein is unique due to the presence of three bromine atoms, which enhance its fluorescence and make it suitable for specific applications where higher sensitivity and selectivity are required.
Properties
CAS No. |
25709-83-5 |
---|---|
Molecular Formula |
C20H9Br3O5 |
Molecular Weight |
569.0 g/mol |
IUPAC Name |
2',4',5'-tribromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H9Br3O5/c21-12-7-11-18(15(23)16(12)25)27-17-10(5-6-13(24)14(17)22)20(11)9-4-2-1-3-8(9)19(26)28-20/h1-7,24-25H |
InChI Key |
YKZJCSJCUCCADE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)Br)OC5=C(C(=C(C=C35)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.